Ethylpropanedioate

Description

General Academic Significance and Versatility in Organic Synthesis

The significance of diethyl malonate in organic synthesis stems from its unique structural features, which allow it to serve as a versatile building block for a wide array of more complex molecules. chemiis.comvaia.com Its high reactivity enables a variety of chemical transformations, making it a crucial intermediate in the production of pharmaceuticals, agrochemicals, and other industrial products. chemiis.com For instance, it is a key precursor in the synthesis of barbiturates, vitamins B1 and B6, non-steroidal anti-inflammatory agents, and various flavoring and fragrance compounds. wikipedia.orgatamanchemicals.comquora.comchemicalbook.comsanjaychemindia.com

The compound's utility lies in its "active methylene (B1212753) group," the -CH₂- group situated between the two electron-withdrawing ester groups. vaia.comshivajicollege.ac.in This structural arrangement makes the methylene protons unusually acidic and, therefore, easily removed by a base to form a stable carbanion. shivajicollege.ac.in This nucleophilic carbanion can then participate in a variety of carbon-carbon bond-forming reactions, which are fundamental to the construction of more complex organic frameworks. vaia.com

Historical Context and Evolution of Research on Malonate Esters

The journey of malonate esters in organic chemistry began in the late 19th century. In 1884, Conrad & Kuthzeit reported a reaction between ethyl 2,3-dibromopropionate and diethyl sodiomalonate. wikipedia.org However, it was Arthur Michael's work in 1887 that truly elucidated the fundamental reactivity of these compounds, leading to the now-famous Michael addition reaction. wikipedia.org Michael's research was spurred by the earlier work and focused on the addition of an enolate of a ketone or aldehyde to an α,β-unsaturated carbonyl compound. wikipedia.org

Around the same time, in 1894, Emil Knoevenagel discovered that diethyl malonate could condense with formaldehyde (B43269) in the presence of diethylamine. thermofisher.comtandfonline.com This reaction, now known as the Knoevenagel condensation, further expanded the synthetic utility of diethyl malonate by providing a method for forming α,β-unsaturated dicarbonyl compounds. thermofisher.com Over the years, research has continued to refine and expand the applications of malonate esters, leading to the development of numerous synthetic methodologies that are now staples in organic chemistry laboratories.

Structural Basis for Activated Methylene Reactivity in Ethylpropanedioate

The key to diethyl malonate's reactivity is the presence of the methylene group (-CH₂-) positioned between two carbonyl groups (-C=O) of the ester functionalities. wikipedia.orgwikipedia.org This arrangement is referred to as an "active methylene" group. shivajicollege.ac.in

The electron-withdrawing nature of the two adjacent carbonyl groups has a profound effect on the C-H bonds of the methylene group. These groups inductively pull electron density away from the central carbon atom, which in turn weakens the C-H bonds and increases the acidity of the methylene protons. fiveable.me The pKa of diethyl malonate is approximately 13, making it significantly more acidic than a typical methylene group in an alkane (pKa ≈ 50).

When a base, such as sodium ethoxide, is introduced, it can readily deprotonate the active methylene group to form a carbanion. masterorganicchemistry.comlibretexts.org This carbanion is highly stabilized by resonance. The negative charge is delocalized over the two oxygen atoms of the adjacent carbonyl groups, effectively spreading the charge and increasing the stability of the conjugate base. pearson.com This resonance stabilization is the primary reason for the enhanced acidity of the methylene protons and is the foundation for the myriad of synthetic transformations that diethyl malonate can undergo. pearson.com

Table 1: Physical and Chemical Properties of Diethyl Malonate

| Property | Value |

| IUPAC Name | Diethyl propanedioate wikipedia.org |

| Chemical Formula | C₇H₁₂O₄ wikipedia.org |

| Molar Mass | 160.17 g/mol wikipedia.org |

| Appearance | Colorless liquid wikipedia.org |

| Odor | Fruity, apple-like wikipedia.orgchemiis.com |

| Boiling Point | 199 °C wikipedia.org |

| Melting Point | -50 °C wikipedia.org |

| Density | 1.055 g/mL at 25 °C chemicalbook.com |

| Solubility in Water | Slightly soluble/negligible wikipedia.orgchemiis.com |

| Acidity (pKa) | ~13 |

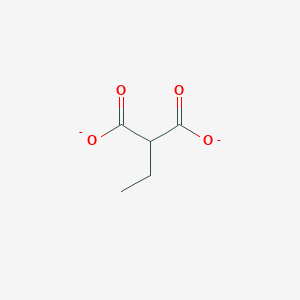

Structure

3D Structure

Properties

Molecular Formula |

C5H6O4-2 |

|---|---|

Molecular Weight |

130.1 g/mol |

IUPAC Name |

2-ethylpropanedioate |

InChI |

InChI=1S/C5H8O4/c1-2-3(4(6)7)5(8)9/h3H,2H2,1H3,(H,6,7)(H,8,9)/p-2 |

InChI Key |

UKFXDFUAPNAMPJ-UHFFFAOYSA-L |

SMILES |

CCC(C(=O)[O-])C(=O)[O-] |

Canonical SMILES |

CCC(C(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Ethylpropanedioate and Its Derivatives

Established Synthetic Routes to Ethylpropanedioate Itself

Ethylpropanedioate, a fundamental building block in organic synthesis, is produced through several well-established industrial methods. One primary route begins with chloroacetic acid. The sodium salt of chloroacetic acid is treated with sodium cyanide to produce a cyanoacetate (B8463686) intermediate. This nitrile is subsequently reacted with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid, to yield diethyl malonate. wikipedia.orgyoutube.comatamanchemicals.com

An alternative industrial synthesis involves the carboxyesterification of sodium chloroacetate (B1199739). wikipedia.org In this process, sodium chloroacetate reacts with carbon monoxide and ethanol under pressure, a reaction often catalyzed by dicobalt octacarbonyl. wikipedia.org

A laboratory-scale synthesis can also be performed starting from acetic acid. The process involves the alpha-halogenation of acetic acid, followed by salt formation. The resulting salt is reacted with potassium cyanide, and subsequent acidic hydrolysis yields malonic acid, which is then esterified with ethanol to produce the final diethyl malonate product. youtube.com

Classical Alkylation of Ethylpropanedioate: Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids by lengthening a carbon chain, typically converting an alkyl halide into a carboxylic acid with two additional carbon atoms (RX → RCH₂CO₂H). libretexts.orglibretexts.org The reaction sequence leverages the unique acidity of the α-hydrogens of diethyl malonate. libretexts.orglibretexts.org

The core of the malonic ester synthesis lies in the formation of a stabilized enolate. The methylene (B1212753) (-CH₂-) group in diethyl malonate is flanked by two electron-withdrawing carbonyl groups, making its α-hydrogens unusually acidic (pKa ≈ 13). libretexts.orglibretexts.orgpressbooks.pub

The process begins with the deprotonation of diethyl malonate using a suitable base, commonly sodium ethoxide (NaOEt) in ethanol, to form a resonance-stabilized enolate ion. libretexts.orgorganicchemistrytutor.compearson.com The use of an alkoxide base corresponding to the ester's alcohol component (i.e., ethoxide for ethyl esters) is crucial to prevent transesterification. wikipedia.org

This enolate is a potent carbon nucleophile. libretexts.org It readily reacts with an electrophile, typically a primary or methyl alkyl halide, in a nucleophilic substitution (SN2) reaction. libretexts.orgpressbooks.pub The enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-carbon bond, resulting in an α-substituted malonic ester. libretexts.orgpressbooks.pub

Enolate Formation: Deprotonation of diethyl malonate with a base. masterorganicchemistry.com

Nucleophilic Alkylation: SN2 attack of the enolate on an alkyl halide. masterorganicchemistry.com

Saponification/Hydrolysis: The resulting diester is hydrolyzed, typically with aqueous acid, to form a substituted malonic acid. libretexts.orgmasterorganicchemistry.com

Decarboxylation: Upon heating, the substituted malonic acid loses a molecule of carbon dioxide (CO₂) to yield the final carboxylic acid product. libretexts.orgmasterorganicchemistry.com This decarboxylation is characteristic of compounds with a second carbonyl group positioned beta to the carboxylic acid group. libretexts.org

The product of the initial alkylation, a monoalkylated malonic ester, still possesses one acidic α-hydrogen. libretexts.orgpressbooks.pub This allows for a second deprotonation and subsequent alkylation step to be performed before the final hydrolysis and decarboxylation. organicchemistrytutor.commasterorganicchemistry.comlibretexts.org This strategy leads to the formation of dialkylated carboxylic acids. libretexts.org

The potential for dialkylation can be a drawback if mono-alkylation is the desired outcome, as it can lead to mixtures of products that are difficult to separate. wikipedia.org To favor monoalkylation, reaction conditions can be controlled, for instance, by using a stoichiometric amount of the base and alkylating agent or by using an excess of the malonate ester. Conversely, to achieve dialkylation, a second equivalent of base and a second alkylating agent (which can be the same as or different from the first) are added after the initial monoalkylation is complete. organicchemistrytutor.comlibretexts.org It is important to note that if the two added alkyl groups are different, a racemic mixture of products will be formed due to the lack of stereochemical control in the enolate-based reaction. libretexts.org

The process can also be adapted for intramolecular reactions. When a dihalide is used as the alkylating agent, an intramolecular SN2 reaction can occur after the first alkylation, leading to the formation of cyclic compounds, a method known as the Perkin alicyclic synthesis. pressbooks.pubwikipedia.org

| Alkylation Strategy | Reagents & Conditions | Product Type | Ref. |

| Monoalkylation | 1. NaOEt 2. R-X | Mono-substituted acetic acid | libretexts.orgpressbooks.pub |

| Dialkylation | 1. NaOEt, R-X 2. NaOEt, R'-X | Di-substituted acetic acid | wikipedia.orglibretexts.org |

| Cycloalkylation | 1. 2 eq. NaOEt 2. X-(CH₂)n-X | Cycloalkanecarboxylic acid | pressbooks.pub |

Enolate Formation and Nucleophilic Alkylation Mechanisms

Advanced and Novel Synthetic Approaches to Ethylpropanedioate Derivatives

Beyond the classical malonic ester synthesis, numerous advanced methods have been developed to generate a wide array of substituted ethylpropanedioate derivatives, including those with specific stereochemistry.

Modern organic synthesis has expanded the utility of diethyl malonate for creating complex molecules.

Halogenated Derivatives: Diethyl malonate can be sequentially halogenated to produce various dihalogenated derivatives. For example, diethyl bromomalonate can be fluorinated using N-fluoro-2,4,6-trimethylpyridinium triflate to yield diethyl bromofluoromalonate. rsc.org These halogenated malonates are precursors to chiral halogenated acetic acids. rsc.org

Amino Acid Precursors: Diethyl acetamidomalonate, a key intermediate in amino acid synthesis, can be prepared from diethyl malonate. The process involves nitrosation with sodium nitrite, followed by catalytic hydrogenolysis to give diethyl aminomalonate, which is then acetylated. wikipedia.orggoogle.com

Heterocyclic Synthesis: Diethyl malonate is a versatile precursor for heterocycles. It reacts with urea (B33335) to form barbituric acid and with 2-aminopyridine (B139424) to produce pyrido[1,2-a]pyrimidine-2,4-dione. nih.gov It can also be used to synthesize novel pyrroline (B1223166) derivatives through a multi-step sequence involving acylation and subsequent ring expansion of an aziridine (B145994) intermediate. beilstein-journals.org

Aryl Derivatives: Diethyl alkyl(substituted aryl)malonates can be synthesized via the nucleophilic substitution of chlorine in iron-cyclopentadienyl complexes of chloroarenes with the enolate of a diethyl alkylmalonate. smu.ca

Michael Additions: The enolate of diethyl malonate can act as a Michael donor in 1,4-addition reactions. For instance, it reacts with 1,2-allenic ketones in the presence of potassium carbonate to selectively synthesize polyfunctionalized β,γ-unsaturated enones or α-pyrones. acs.org

| Derivative Type | Synthetic Method | Key Reagents | Ref. |

| Halogenated | Sequential Halogenation | NBS, Selectfluor™ | rsc.org |

| Amino Acid Precursor | Nitrosation, Reduction, Acetylation | NaNO₂, Pd/C, Ac₂O | wikipedia.orggoogle.com |

| Arylated | Nucleophilic Aromatic Substitution | Arene-FeCp⁺ Complex, NaH | smu.ca |

| Heterocyclic | Cyclocondensation | Urea, 2-Aminopyridine | nih.gov |

The development of asymmetric catalysis has enabled the synthesis of chiral molecules from diethyl malonate derivatives with high stereocontrol.

Asymmetric Michael Additions: The enantioselective Michael addition of malonic esters to α,β-unsaturated carbonyls is a powerful C-C bond-forming reaction. ias.ac.in This has been achieved with high enantioselectivity using chiral phase-transfer catalysts or bifunctional organocatalysts like those derived from thiourea (B124793) or squaramide. ias.ac.inakjournals.combeilstein-journals.org

Reductive Desymmetrization: A novel approach to creating all-carbon quaternary stereocenters involves the desymmetrization of prochiral, disubstituted malonic esters. An elegant method uses a dinuclear zinc complex with a chiral ligand to catalyze the enantioselective partial reduction (hydrosilylation) of one of the two ester groups, affording chiral monoesters with excellent enantiocontrol. researchgate.netresearchgate.net

Asymmetric Hydrogenation: Chiral malonate esters bearing a β-tertiary stereocenter can be synthesized through the highly efficient asymmetric hydrogenation of β-aryl alkylidene malonate esters. This reaction is catalyzed by specifically designed chiral spiro iridium catalysts, achieving excellent enantioselectivities (up to 99% ee). acs.org

Stereoselective Cyclopropanation: Chiral cyclopropane (B1198618) derivatives can be formed through the Michael-initiated ring closure (MIRC) reaction of enones with diethyl 2-bromomalonate, catalyzed by chiral phase-transfer catalysts. researchgate.net

Multi-Component Reactions Incorporating Ethylpropanedioate Scaffolds

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates structural features from each reactant. wikipedia.orgresearchgate.net These reactions are advantageous due to their high atom economy, step economy, and the ability to generate complex molecules from simple starting materials. researchgate.net Ethylpropanedioate is a versatile building block in MCRs due to the reactivity of its active methylene group.

One notable example is the use of ethylpropanedioate in the synthesis of highly substituted pyridines and other heterocyclic systems. For instance, a three-component reaction involving an aldehyde, ethylpropanedioate, and an amine or ammonia (B1221849) source can lead to the formation of Hantzsch-like dihydropyridine (B1217469) derivatives. These reactions often proceed with high yields and offer a straightforward route to libraries of potentially bioactive compounds.

Another significant MCR is the Biginelli reaction, which typically involves an aldehyde, a β-dicarbonyl compound like ethyl acetoacetate (B1235776), and urea or thiourea. While ethyl acetoacetate is the classic substrate, variations using ethylpropanedioate derivatives have been explored for the synthesis of dihydropyrimidinones and related heterocyclic structures.

The Passerini and Ugi reactions are prominent isocyanide-based MCRs that can indirectly involve ethylpropanedioate chemistry. wikipedia.org While not direct components, derivatives of ethylpropanedioate can be incorporated into the starting materials (e.g., as part of the carboxylic acid or aldehyde component) to generate complex peptide-like structures. wikipedia.org

Table 1: Examples of Multi-Component Reactions Involving Ethylpropanedioate Derivatives

| Reaction Name | Reactants | Product Type |

|---|---|---|

| Hantzsch-type Reaction | Aldehyde, Ethylpropanedioate, Ammonia/Amine | Dihydropyridine derivatives |

| Biginelli-type Reaction | Aldehyde, Ethylpropanedioate derivative, Urea/Thiourea | Dihydropyrimidinone derivatives |

Cyclization Reactions Utilizing Ethylpropanedioate as a Building Block

Ethylpropanedioate is a key precursor for the synthesis of various cyclic compounds through intramolecular and intermolecular cyclization reactions. The presence of two ester groups and an active methylene group allows for a range of transformations to form carbocyclic and heterocyclic rings.

A classic example is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. libretexts.org By starting with a substituted ethylpropanedioate that has been elongated with a suitable chain containing another ester group, five or six-membered rings can be efficiently synthesized. libretexts.org These cyclic β-keto esters are valuable intermediates, for instance, in the synthesis of cyclopentanones and cyclohexanones. libretexts.org

Ethylpropanedioate and its derivatives are also crucial in the synthesis of heterocyclic compounds. For example, condensation reactions with ureas or thioureas can yield barbiturates and thiobarbiturates. Similarly, reactions with hydrazines can produce pyrazolidinediones.

Furthermore, ethylpropanedioate can participate in tandem reactions that involve an initial alkylation or acylation at the active methylene position, followed by a cyclization step. These strategies are widely employed in the synthesis of complex natural products and pharmaceutical agents. For instance, the synthesis of fused heterocyclic systems can be achieved by reacting ethylpropanedioate with bifunctional electrophiles.

Examples of cyclization reactions include:

Nazarov Cyclization: While not directly involving ethylpropanedioate, the dienone substrates for this reaction can be prepared from intermediates derived from ethylpropanedioate. organic-chemistry.org

Pauson-Khand Reaction: Similarly, the enyne precursors for this cobalt-catalyzed reaction can be synthesized using ethylpropanedioate as a starting point for one of the components. organic-chemistry.org

Bischler–Napieralski reaction: This reaction is used for synthesizing dihydroisoquinolines. wikipedia.org

Table 2: Key Cyclization Reactions with Ethylpropanedioate Derivatives

| Reaction Type | Reactants | Product Ring System |

|---|---|---|

| Dieckmann Condensation | 1,6- or 1,7-Diesters derived from ethylpropanedioate | Cyclopentanone or Cyclohexanone derivatives |

| Condensation with Urea | Ethylpropanedioate, Urea | Barbituric acid |

| Condensation with Hydrazine (B178648) | Ethylpropanedioate, Hydrazine | Pyrazolidinedione |

Green Chemistry Principles in Ethylpropanedioate Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and transformations of ethylpropanedioate are increasingly being viewed through this lens, with a focus on improving the environmental footprint of these important chemical processes.

Solvent-Free Reaction Conditions for Ethylpropanedioate Transformations

One of the key principles of green chemistry is the reduction or elimination of solvents, which often contribute significantly to chemical waste. itmedicalteam.plias.ac.in Solvent-free, or neat, reactions involving ethylpropanedioate can be achieved through various techniques, including mechanochemistry (ball milling) and heating the neat reactants. itmedicalteam.plvulcanchem.com

These solvent-free conditions can lead to higher reaction rates, improved yields, and simplified work-up procedures. itmedicalteam.plcem.com For example, Knoevenagel condensations between aldehydes or ketones and ethylpropanedioate can often be carried out without a solvent, sometimes with the aid of a solid catalyst. Michael additions to α,β-unsaturated compounds have also been successfully performed under solvent-free conditions. itmedicalteam.pl

Application of Ionic Liquids as Catalysts and Solvents

Ionic liquids are salts that are liquid at or near room temperature and are characterized by their low vapor pressure, high thermal stability, and tunable properties. tcichemicals.comwiserpub.com They have emerged as promising green alternatives to volatile organic solvents in a variety of chemical reactions. tcichemicals.comwiserpub.com

In the context of ethylpropanedioate chemistry, ionic liquids can act as both the solvent and the catalyst. tcichemicals.com Their polar nature can facilitate the dissolution of reactants, while their acidic or basic properties can catalyze reactions such as Knoevenagel condensations and Michael additions. A significant advantage of using ionic liquids is the potential for catalyst and solvent recycling. tcichemicals.com After the reaction, the product can often be separated by extraction with a less polar organic solvent, leaving the ionic liquid phase to be reused in subsequent reactions. mdpi.com

Recyclable Catalytic Systems for Ethylpropanedioate Reactions

The development of recyclable catalysts is a cornerstone of sustainable chemistry. For reactions involving ethylpropanedioate, various heterogeneous and homogeneous catalytic systems with recyclability have been developed.

Heterogeneous catalysts, such as zeolites, clays (B1170129), and supported metal oxides, offer the advantage of easy separation from the reaction mixture by filtration. These have been employed in various transformations of ethylpropanedioate, including alkylations and condensations.

Homogeneous catalysts, while often more active and selective, can be more challenging to separate. To address this, strategies such as immobilization of the catalyst on a solid support or in an ionic liquid have been developed. mdpi.com For example, metal complexes used in allylic alkylations of ethylpropanedioate can be supported on polymers or silica (B1680970) to facilitate their recovery and reuse. Recent advancements also include the use of dual-atom catalysts for the efficient recycling of polyesters into valuable diols, a process that can be conceptually linked to the sustainable production of building blocks like ethylpropanedioate. nih.gov

Atom Economy and Waste Minimization in Ethylpropanedioate Chemistry

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. skpharmteco.comwikipedia.org Reactions with high atom economy are inherently greener as they generate less waste. ibchem.com

In the context of ethylpropanedioate chemistry, maximizing atom economy involves designing synthetic routes that incorporate the maximum number of reactant atoms into the final product. Addition reactions, such as Michael additions, are excellent examples of 100% atom-economical reactions. In contrast, substitution reactions, like the alkylation of ethylpropanedioate, often have lower atom economy due to the formation of by-products (e.g., salts).

Strategies to improve atom economy include the use of catalytic rather than stoichiometric reagents and designing tandem or one-pot reactions where by-products from one step are consumed in the next. The principles of atom economy are closely linked to waste minimization, a fundamental goal of green chemistry. beilstein-journals.org

Reactivity Profiles and Mechanistic Investigations of Ethylpropanedioate

Fundamental Reactivity of the Active Methylene (B1212753) Group in Diethyl Malonate

The reactivity of diethyl malonate is centered around its active methylene (-CH2-) group, which is positioned between two electron-withdrawing carbonyl groups.

Acidity and Enolization Processes of Ethylpropanedioate

The protons of the methylene group in diethyl malonate exhibit significant acidity due to the inductive electron-withdrawing effect of the two adjacent ester functionalities and the resonance stabilization of the resulting conjugate base. bipublication.comfiveable.me This enhanced acidity is reflected in its pKa value, which is approximately 13, making it considerably more acidic than a typical ester like ethyl acetate (B1210297) (pKa ≈ 24). bipublication.compressbooks.pub

This acidity facilitates the deprotonation of the α-carbon by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate ion. pressbooks.publibretexts.org The negative charge of this enolate is delocalized over the α-carbon and the oxygen atoms of both carbonyl groups, which contributes to its stability. ualberta.ca

The formation of the enolate is a crucial first step in many reactions involving diethyl malonate. pearson.com The equilibrium between the keto and enol tautomers of diethyl malonate heavily favors the keto form. However, the presence of a base shifts the equilibrium towards the formation of the enolate ion. ualberta.ca

Nucleophilic Reactivity of Ethylpropanedioate Enolates

The enolate derived from diethyl malonate is a potent nucleophile. pressbooks.pub This nucleophilicity allows it to participate in a variety of reactions where it attacks electrophilic centers to form new carbon-carbon bonds. pearson.comvaia.com

A primary application of the nucleophilic character of the diethyl malonate enolate is in alkylation reactions. pressbooks.pub In a typical SN2 reaction, the enolate attacks an alkyl halide, displacing the halide and forming an α-substituted malonic ester. libretexts.orglibretexts.org This reaction is most efficient with primary or methyl halides. Secondary halides react less readily, and tertiary halides tend to undergo elimination reactions instead. pressbooks.pub

The alkylation process can be repeated if a second acidic proton is present on the α-carbon, leading to the formation of a dialkylated malonic ester. pressbooks.pub The choice of base and reaction conditions can influence the outcome of the alkylation. fiveable.me For instance, a strong, sterically hindered base like lithium diisopropylamide (LDA) can be used for the direct alkylation of less acidic monocarbonyl compounds. libretexts.org

Classic Carbon-Carbon Bond Forming Reactions

The nucleophilic nature of the diethyl malonate enolate makes it a key component in several classic carbon-carbon bond-forming reactions.

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a prominent reaction that utilizes the active methylene group of compounds like diethyl malonate. It involves the reaction of an active methylene compound with an aldehyde or ketone.

The mechanism of the Knoevenagel condensation typically begins with the base-catalyzed deprotonation of the active methylene compound, in this case, diethyl malonate, to generate the nucleophilic enolate. This enolate then adds to the carbonyl carbon of the aldehyde or ketone in a nucleophilic addition step, forming an aldol-type intermediate. This intermediate subsequently undergoes dehydration, often facilitated by the reaction conditions, to yield an α,β-unsaturated product.

Various catalytic systems have been developed to promote the Knoevenagel condensation. Traditional methods often employ base catalysts like amines or alkali metal hydroxides. More recently, advancements in catalysis have introduced more sustainable and efficient alternatives.

Organocatalysis: Organocatalysts, which are small organic molecules, have emerged as effective catalysts for the Knoevenagel condensation. These catalysts can activate the reactants through various non-covalent interactions, such as hydrogen bonding, leading to high yields and selectivities under mild reaction conditions.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a green and highly selective approach to the Knoevenagel condensation. Enzymes can operate under mild conditions of temperature and pH, often in aqueous media, minimizing the environmental impact. Their high specificity can lead to the formation of specific stereoisomers of the product.

Detailed Mechanistic Pathways of Knoevenagel Condensation

Michael Addition Reactions of Ethylpropanedioate

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. Diethyl malonate is a classic "Michael donor" due to the acidity of its α-hydrogens, which can be readily removed by a base to form a resonance-stabilized enolate. wikipedia.orgchemicalbook.com This enolate then acts as the nucleophile.

The general mechanism involves three key steps:

Enolate Formation: A base, such as sodium ethoxide, deprotonates the diethyl malonate at the α-carbon, creating a nucleophilic enolate. pearson.com

Nucleophilic Attack: The enolate attacks the β-carbon of an α,β-unsaturated compound (the "Michael acceptor"), leading to the formation of a new carbon-carbon bond and a new enolate intermediate. wikipedia.org

Protonation: The resulting enolate is protonated by a proton source, often the solvent or a conjugate acid, to yield the final 1,5-dicarbonyl adduct.

This reaction is broadly applicable, with diethyl malonate reacting with various Michael acceptors. wikipedia.orgbyjus.com Asymmetric Michael additions, which control the stereochemistry of the product, have been achieved using chiral catalysts. encyclopedia.pubrsc.orgmdpi.com

Table 1: Examples of Michael Addition Reactions with Diethyl Malonate

| Michael Acceptor | Product Type | Catalyst/Conditions |

| Diethyl Fumarate | 1,1,2,2-Ethanetetracarboxylic acid tetraethyl ester | Base-catalyzed wikipedia.org |

| Mesityl Oxide | Dimedone precursor | Base-catalyzed wikipedia.org |

| Methyl Crotonate | 3-Methyl-1,1,2-propanetricarboxylic acid triethyl ester | Base-catalyzed wikipedia.orgbyjus.com |

| Chalcones | 1,3-Diphenyl-4,4-dicarbethoxy-1-butanone | Chiral bifunctional tertiary amine-thioureas rsc.org |

| Nitroalkenes | γ-Nitroesters | Thiourea (B124793) derivatives, organocatalysts encyclopedia.pubmdpi.com |

Dieckmann Condensation and Intramolecular Cyclization

The Dieckmann condensation is an intramolecular reaction of a diester with a base to form a cyclic β-keto ester. While diethyl malonate itself does not undergo a direct Dieckmann condensation, its derivatives, which have been elongated to contain at least two ester groups within the same molecule at a 1,6 or 1,7-relationship, are key substrates for this cyclization.

The process is initiated by deprotonation of an α-carbon to form an enolate. This enolate then attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic intermediate. Subsequent elimination of an alkoxide (e.g., ethoxide) yields the cyclic β-keto ester. This reaction is a powerful tool for synthesizing five- and six-membered rings.

Beyond the Dieckmann condensation, derivatives of diethyl malonate are used in various other intramolecular cyclization reactions. For instance, the Perkin alicyclic synthesis uses a dihalide to perform an intramolecular alkylation of the malonic ester enolate, leading to the formation of carbocyclic rings. masterorganicchemistry.comorgsyn.org Lewis acid-mediated intramolecular reactions of allene-ene systems derived from malonates can also lead to cyclization, affording [2+2] cycloaddition products. nih.gov

Advanced Reaction Types Involving Ethylpropanedioate

The utility of diethyl malonate extends beyond fundamental additions and cyclizations into more complex and specialized transformations.

Cyclocondensation Reactions for Heterocycle Synthesis

Diethyl malonate is a cornerstone in the synthesis of heterocyclic compounds. Its ability to act as a 1,3-dielectrophile allows it to react with various dinucleophiles in cyclocondensation reactions. nih.govresearchgate.net These reactions typically occur at elevated temperatures or in the presence of a base. nih.govresearchgate.net

A classic example is the synthesis of barbituric acid and its derivatives, where diethyl malonate (or a 2-substituted derivative) condenses with urea (B33335) in the presence of a strong base like sodium ethoxide. nih.govjru.edu.in This reaction is crucial for producing a class of compounds with significant pharmaceutical applications. wikipedia.orggoogle.com Similarly, reaction with 2-aminopyridine (B139424) yields pyrido[1,2-a]pyrimidine-2,4-dione. nih.govresearchgate.net The reaction mechanism often involves nucleophilic attack on the ester carbonyls, leading to amide intermediates that subsequently cyclize. beilstein-journals.org

Table 2: Heterocycles Synthesized from Diethyl Malonate

| Dinucleophile | Heterocyclic Product | Reaction Type |

| Urea | Barbituric Acid | Cyclocondensation nih.govjru.edu.in |

| 2-Aminopyridine | Pyrido[1,2-a]pyrimidine-2,4-dione | Cyclocondensation nih.govresearchgate.net |

| Amidines | Pyrimidinones, Thiazolopyrimidinones | Cyclocondensation beilstein-journals.org |

| 1,2-Diamines | Quinoxalinones, Pyrazinones | Cyclocondensation beilstein-journals.org |

Reactions with Acyl Halides (e.g., Benzoylation of Diethyl Malonate)

The acylation of diethyl malonate, particularly C-acylation, with acyl halides like benzoyl chloride is a method for synthesizing β-keto esters. chemicalbook.com A significant challenge in this reaction is that the product is more acidic than the starting malonate, which can lead to competing deprotonation of the product. acs.org

To overcome this, one-step procedures using two equivalents of a mild tertiary amine base have been developed. acs.org Another effective method involves the use of magnesium chloride with a tertiary amine base. acs.orgacs.org Magnesium chloride acts as a Lewis acid, complexing with the malonate to increase its acidity, thereby facilitating deprotonation by the amine base and subsequent acylation by the acid chloride. acs.org This approach provides excellent yields for the C-acylation of diethyl malonate. The ethoxymagnesium derivative of diethyl malonate has also been successfully used for benzoylation. orgsyn.org

Nucleophilic Cyclopropanation (e.g., Bingel Reaction with Fullerenes)

Diethyl malonate is a key reagent in the Bingel reaction, a prominent method for the functionalization of fullerenes. wikipedia.orgchemeurope.com Discovered in 1993, this reaction involves the cyclopropanation of a fullerene double bond to form a methanofullerene. wikipedia.orgchemeurope.com The reaction typically uses a bromo-derivative of diethyl malonate in the presence of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride. wikipedia.orgchem-station.com

The mechanism proceeds as follows:

A base abstracts the acidic proton from diethyl bromomalonate to generate a carbanion (enolate). chemeurope.comscispace.com

This carbanion performs a nucleophilic addition to an electron-deficient double bond on the fullerene cage, preferentially at the junction of two hexagons (a smolecule.comsmolecule.com bond). wikipedia.orgscispace.com

This creates an anionic center on the fullerene core, which then displaces the bromide ion via an intramolecular nucleophilic substitution, closing the three-membered ring. chemeurope.comchem-station.com

The Bingel reaction is significant as it allows for the attachment of functional groups to the fullerene sphere, which alters properties like solubility and electrochemical behavior, expanding their potential applications. wikipedia.orgchemeurope.com

Radical Reaction Pathways Utilizing Ethylpropanedioate

Diethyl malonate can serve as a precursor to carbon-centered radicals for use in various synthetic transformations. These radicals are typically generated via oxidative methods. Manganese(III) acetate is a common reagent used to generate the malonate radical. nih.govcapes.gov.brmjcce.org.mk

In these reactions, Mn(III) acetate oxidizes diethyl malonate to form a dicarbethoxymethyl radical. This radical can then add to unsaturated systems like alkenes, alkynes, or even fullerenes. nih.govacs.orgresearchgate.net For example, the reaction offullerene with diethyl malonate in the presence of manganese(III) acetate leads to the formation of singly bonded fullerene dimers and bisadducts. researchgate.net Similarly, these radicals react with trimetallic nitride endohedral metallofullerenes to yield methano monoadducts. nih.gov

Another approach involves the photolysis of seleno-malonates. Sunlamp photolysis of diethyl 2-(phenylseleno)propanedioate in the presence of various alkenes and alkynes results in good yields of addition products through a radical chain mechanism. acs.org

Mechanistic Elucidation Studies

Mechanistic elucidation is crucial for understanding the underlying pathways of chemical transformations involving ethylpropanedioate derivatives. Through detailed kinetic and spectroscopic analysis, researchers can map reaction coordinates, identify intermediates, and determine the factors that govern reaction rates and selectivity.

In Situ Spectroscopic Monitoring of Reaction Progress

In situ spectroscopic techniques are powerful tools for the real-time observation of chemical reactions, providing a continuous stream of data on the concentration of reactants, intermediates, and products without the need for sampling. chemrxiv.orgnih.gov This allows for the direct monitoring of reaction kinetics and the detection of transient species that might be missed by conventional analysis. researchgate.net For reactions involving ethylpropanedioate, ¹H NMR and FTIR spectroscopy are particularly valuable.

¹H NMR Spectroscopy: Proton NMR spectroscopy can be used to follow the progress of a reaction by monitoring the changes in the intensity of specific proton signals over time. oxinst.comoxinst.com In a reaction involving the α-carbon of diethyl 2-ethylpropanedioate (e.g., alkylation or deprotonation), the disappearance of the signal corresponding to the α-hydrogen can be tracked. Concurrently, the appearance of new signals corresponding to the product can be monitored to build a comprehensive kinetic profile. For example, the esterification of an acid can be followed by observing the decrease of the alcohol's CH₂ peak and the simultaneous growth of the ester's corresponding CH₂ peak. oxinst.com

FTIR Spectroscopy: In situ Fourier Transform Infrared (FTIR) spectroscopy is highly effective for monitoring functional group transformations. nih.govrsc.org The carbonyl (C=O) stretch of the ester groups in diethyl 2-ethylpropanedioate provides a strong, distinct peak in the IR spectrum (typically around 1740 cm⁻¹). During reactions such as hydrolysis or transesterification, changes in the position and intensity of this carbonyl band can be used to track the consumption of the starting material and the formation of products like carboxylic acids or different esters. This technique is sensitive to changes in the molecular environment and can provide detailed mechanistic insights. rsc.org

Table 2: In Situ Spectroscopic Techniques for Monitoring Ethylpropanedioate Reactions

| Technique | Key Spectral Feature Monitored | Information Obtained | Typical Application |

|---|---|---|---|

| ¹H NMR | α-Hydrogen signal, ester ethyl group signals (CH₂, CH₃) | Rate of consumption of starting material, rate of formation of product, structural information on intermediates and products. | Alkylation, Hydrolysis, Condensation Reactions. |

| FTIR | Carbonyl (C=O) stretch of the ester groups | Rate of change in functional groups, detection of intermediates with different carbonyl environments. | Hydrolysis, Transesterification, Decarboxylation. |

| Raman Spectroscopy | C-H and C-D stretches (with isotopic labeling) | Keto-enol tautomerization kinetics, reaction progress through isotopic exchange. nsf.gov | Mechanistic studies of tautomerization. nsf.gov |

By combining kinetic analysis with in situ spectroscopic monitoring, a detailed and dynamic picture of the reaction mechanism for ethylpropanedioate transformations can be developed, paving the way for reaction optimization and the design of novel synthetic methodologies.

Applications of Ethylpropanedioate in Advanced Organic Synthesis and Materials Science

Strategic Building Block in Complex Molecule Synthesis

The reactivity of the α-hydrogen atoms in diethyl malonate allows for a wide array of chemical transformations, establishing it as a key precursor in the synthesis of intricate molecular architectures. chemiis.com

The malonic ester synthesis is a classic and highly effective method for preparing mono- and di-substituted acetic acids from diethyl malonate. jove.comuobabylon.edu.iq The process leverages the acidity of the α-protons (pKa ≈ 13) of diethyl malonate, which can be readily removed by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate ion. pearson.com

This nucleophilic enolate readily reacts with an alkyl halide in an SN2 reaction to form a substituted diethyl malonate derivative. jove.compearson.com If a second acidic proton remains, the process of deprotonation and alkylation can be repeated to introduce a second alkyl group. jove.com The final step involves the hydrolysis of the ester groups to form a substituted malonic acid, which, upon heating, undergoes decarboxylation (loss of CO₂) to yield the desired substituted carboxylic acid. jove.com This synthetic route provides a reliable pathway to a diverse range of carboxylic acids.

Table 1: Examples of Carboxylic Acids Synthesized via Malonic Ester Synthesis

| Starting Alkyl Halide(s) | Intermediate Alkylated Diethyl Malonate | Final Carboxylic Acid Product |

| Isobutyl bromide | Diethyl isobutylmalonate | 4-Methylpentanoic acid |

| Benzyl bromide | Diethyl benzylmalonate | 3-Phenylpropanoic acid |

| 1. Methyl iodide2. Allyl bromide | Diethyl allyl(methyl)malonate | 2-Methyl-4-pentenoic acid |

This table illustrates the versatility of the malonic ester synthesis in creating various substituted carboxylic acids from different alkyl halides and diethyl malonate. pearson.comorganicchemistrytutor.com

Diethyl malonate is a cornerstone in the pharmaceutical industry, serving as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). chemiis.comnordmann.global Its utility spans the creation of various drug classes, from central nervous system depressants to vitamins. shaktichemicals.orgthermofisher.kr

A prominent historical and ongoing application is in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. chemiis.comshaktichemicals.org The reaction of diethyl malonate with urea (B33335) in the presence of a strong base is a fundamental step in forming the barbituric acid core structure. Furthermore, diethyl malonate is integral to the synthesis of essential vitamins, including Vitamin B1 and Vitamin B6. thermofisher.kratamanchemicals.com It is also a precursor in the production of other significant pharmaceuticals such as the antimalarial drug chloroquine (B1663885) and the non-steroidal anti-inflammatory drug butazolidin. thermofisher.kratamanchemicals.com

Table 2: Pharmaceutical Compounds Derived from Diethyl Malonate

| Pharmaceutical Class | Specific Compound/Scaffold | Role of Diethyl Malonate |

| Sedatives/Hypnotics | Barbiturates (e.g., Phenobarbital) | Core scaffold synthesis with urea chemiis.com |

| Vitamins | Vitamin B1 (Thiamine) | Intermediate in the synthesis pathway thermofisher.kr |

| Vitamins | Vitamin B6 (Pyridoxine) | Intermediate in the synthesis pathway thermofisher.kr |

| Antimalarials | Chloroquine | Precursor in multi-step synthesis thermofisher.kratamanchemicals.com |

| Anti-inflammatory | Butazolidin (Phenylbutazone) | Precursor in multi-step synthesis thermofisher.kratamanchemicals.com |

This table highlights the role of diethyl malonate as a crucial starting material or intermediate in the production of various pharmaceuticals.

In the field of agrochemicals, diethyl malonate functions as a versatile building block for creating molecules that protect crops and regulate plant growth. chemiis.comshaktichemicals.org It is employed in the manufacturing of a range of herbicides and pesticides. shaktichemicals.org The chemical reactivity of diethyl malonate allows for its incorporation into complex structures designed to target specific biological pathways in weeds or pests, thereby helping to improve agricultural yields. chemiis.commarketresearchintellect.com For instance, derivatives of diethyl malonate can be synthesized to produce herbicides that inhibit specific enzymes essential for plant growth. chemiis.com

The utility of diethyl malonate extends to the creation of highly specialized molecules with unique functional properties, such as fluorescent probes for chemical detection and modified fullerenes for materials science applications.

Fluorescent Probes: Researchers have successfully constructed fluorescent probes using diethyl malonate as a key structural component. frontiersin.org For example, a turn-on fluorescent probe, NE-N₂H₄, was designed for the detection of hydrazine (B178648) (N₂H₄). frontiersin.orgnih.gov This probe incorporates a recognition site derived from diethyl malonate. nih.govresearchgate.net Such probes are valuable for monitoring toxic substances in biological systems and environmental samples. frontiersin.orgresearchgate.net

Table 3: Properties of a Diethyl Malonate-Based Hydrazine Probe (NE-N₂H₄)

| Property | Value/Observation | Significance |

| Stokes Shift | ~125 nm | Large shift reduces self-absorption and improves detection sensitivity. frontiersin.orgnih.gov |

| Selectivity | High for Hydrazine | The probe shows a selective response to hydrazine over other common ions and molecules. frontiersin.org |

| Application | Bio-imaging | Successfully used for imaging hydrazine in living HeLa cells. frontiersin.orgnih.gov |

| Detection | Vapor-phase Sensing | A probe-loaded TLC plate can detect hydrazine vapor. frontiersin.orgresearchgate.net |

This table summarizes the key performance characteristics of a fluorescent probe synthesized using a diethyl malonate derivative.

Modified Fullerene Derivatives: Diethyl malonate is instrumental in the functionalization of fullerenes, which are spherical carbon allotropes. The Bingel reaction, a cyclopropanation method, uses a bromo-derivative of diethyl malonate to attach functional groups to the fullerene cage. wikipedia.org This modification alters the fullerene's properties, such as solubility and electrochemical behavior, which is crucial for developing new materials for electronics and other advanced technologies. wikipedia.orgscielo.org.co This process allows for the creation of water-soluble fullerene derivatives, such as tris-malonate C60, expanding their potential applications in biological and materials science contexts. ifmo.ru

Role in Agrochemical Precursor Synthesis

Functional Material Precursors and Advanced Materials Development

Diethyl malonate and its derivatives are pivotal in synthesizing precursors for functional materials, particularly through the construction of heterocyclic scaffolds. specialchem.com These materials find use in a variety of advanced applications, including coatings and polymers. multichemindia.comepa.gov

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Diethyl malonate serves as a versatile starting point for constructing a wide array of these cyclic structures.

Through α-arylation reactions, diethyl malonate can be converted into α-aryl malonates. researchgate.net These intermediates are highly valuable for the subsequent synthesis of complex azaheterocycles. Research has shown that these α-aryl malonates can be used to prepare a variety of heterocyclic systems, including benzodiazepines, isoquinolines, and pyrrolopyridine scaffolds, which are important frameworks in drug discovery and materials science. researchgate.net

Additionally, diethyl malonate is used in condensation reactions to form other important heterocyclic cores. For instance, it can react with substituted salicylaldehydes in Knoevenagel condensation reactions to produce coumarin (B35378) derivatives. preprints.orgmdpi.com Coumarins are a class of compounds with significant biological activities and applications as optical brightening agents and fluorescent markers. Similarly, condensation with 7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde in the presence of piperidine (B6355638) yields dihydroquinoline-containing coumarins, demonstrating the modularity of this synthetic approach. preprints.org

Contribution to the Development of Bio-based Polymers and Sustainable Materials

Ethylpropanedioate, more commonly known as diethyl malonate, serves as a versatile building block in the synthesis of bio-based and biodegradable polymers, contributing to the development of sustainable materials. Its unique chemical structure allows for its incorporation into various polymer backbones, leading to materials with a range of desirable properties. Research has focused on utilizing diethyl malonate to create aliphatic polyesters, which are known for their potential biodegradability and biocompatibility.

One significant area of research is the synthesis of aliphatic hyperbranched polyesters (HBPEs) using diethyl malonate as a key starting material. nanotheranosticlab.comnih.govnih.govnanotheranosticlab.comacs.org These polymers are synthesized through a polycondensation process and are characterized by their highly branched, three-dimensional globular structure. nanotheranosticlab.comnih.govnanotheranosticlab.comacs.org The resulting HBPEs possess hydrophobic interiors and surfaces rich in functional groups, such as carboxylic acids, which can be further modified for specific applications. nih.govnih.govnanotheranosticlab.comacs.org The polyester (B1180765) backbone of these materials makes them susceptible to hydrolysis, a key factor in their biodegradability. nih.govnanotheranosticlab.comacs.org These diethyl malonate-based HBPEs have shown promise in biomedical and pharmaceutical applications due to their ability to encapsulate hydrophobic molecules, making them suitable for drug delivery systems. nanotheranosticlab.comnih.govnih.govnanotheranosticlab.comacs.org

Another important development is the creation of poly(diethyl methylidenemalonate) (poly(DEMM)), a synthetic polyester derived from the polymerization of diethyl methylidenemalonate monomers. ontosight.ai This polymer exhibits notable properties such as biocompatibility, biodegradability, and thermal stability. ontosight.ai These characteristics make poly(DEMM) a promising candidate for a variety of applications, including the fabrication of biomedical devices, controlled-release drug delivery systems, tissue engineering scaffolds, and sustainable packaging materials. ontosight.ai

The enzymatic synthesis of linear polyesters using malonate diesters represents a green chemistry approach to producing sustainable polymers. nih.gov While initial studies focused on dimethyl malonate, the principles can be extended to diethyl malonate. This method, utilizing enzymes like Candida antarctica lipase (B570770) B, allows for the synthesis of polyesters under solvent-free conditions, which is environmentally advantageous compared to traditional metal-catalyzed polymerization. nih.gov The resulting malonate-based polyesters have demonstrated potential as effective metal chelating agents. nih.gov

The properties of these diethyl malonate-based polymers can be tailored by controlling the polymer structure, such as the degree of branching in HBPEs or the co-monomers used in linear polyesters. This versatility allows for the development of sustainable materials with a wide range of physical and chemical properties to meet the demands of various applications.

Table 1: Properties and Applications of Diethyl Malonate-Based Polymers

| Polymer Type | Key Monomer | Noteworthy Properties | Potential Applications |

| Aliphatic Hyperbranched Polyester (HBPE) | Diethyl Malonate | Biodegradable, Globular structure with functional surface groups, Encapsulation of hydrophobic molecules nanotheranosticlab.comnih.govnih.govnanotheranosticlab.comacs.org | Drug delivery systems, Biomedical applications, Nanophotonics nanotheranosticlab.comnih.govnih.govnanotheranosticlab.comacs.org |

| Poly(diethyl methylidenemalonate) (poly(DEMM)) | Diethyl Methylidenemalonate | Biocompatible, Biodegradable, Thermally stable ontosight.ai | Biomedical devices, Controlled-release systems, Tissue engineering, Sustainable packaging ontosight.ai |

| Linear Malonate Polyesters | Diethyl Malonate (or other malonate diesters) | Potential for enzymatic synthesis, Metal-chelating properties nih.gov | Metal chelation, Sustainable materials nih.gov |

Integration into Optoelectronic and Advanced Material Architectures

Ethylpropanedioate and its derivatives are increasingly being explored for their utility in the fabrication of advanced materials for optoelectronic applications. Their chemical reactivity and electronic properties make them suitable for incorporation into various material architectures, including those used in solar cells and other electronic devices.

A notable application of diethyl malonate derivatives is in the development of tin-based perovskite solar cells (TPSCs), which are being investigated as a less toxic alternative to lead-based perovskites. mdpi.comresearchgate.netnih.gov Fullerene derivatives, specifically those functionalized with diethyl malonate groups, have been synthesized and employed as interfacial layers in TPSCs. mdpi.com These molecules, such as diethylmalonate-C60 bisadducts (DCBA), can act as electron transporter layers (ETLs). nih.gov The presence of diethyl malonate groups can influence the energy levels and interfacial contact of the ETL, which in turn enhances electron extraction and passivates defects at the perovskite interface. mdpi.com Research has shown that the specific regioisomer of the diethylmalonate-C60 bisadduct used can significantly impact the photovoltaic performance of the solar cell, with some configurations leading to certified efficiencies of over 14%. nih.gov

Furthermore, derivatives of diethyl malonate are utilized in the synthesis of other advanced materials with potential optoelectronic properties. For instance, Diethyl 2-(4-Methoxybenzyl)malonate is considered a potential component in the design of functional materials that may exhibit electrical conductivity or optical activity, making them relevant for organic electronics. smolecule.com The synthesis of donor-acceptor indolonaphthyridine (IND) derivatives, which are investigated for their properties in optoelectronic applications, also involves the use of diethyl malonate in the synthetic pathway. researchgate.net

The development of multifunctional nanoparticles from aliphatic hyperbranched polyesters based on diethyl malonate also opens up possibilities in the field of nanophotonics. nih.govnanotheranosticlab.comacs.org These nanoparticles can be engineered to have specific optical properties, suggesting their potential integration into more complex optoelectronic architectures. nanotheranosticlab.comacs.org

While the direct use of ethylpropanedioate itself in the active layers of optoelectronic devices is not widespread, its role as a versatile precursor and building block for creating more complex, functional molecules is clear. The ability to tailor the electronic properties of these molecules through chemical modification of the diethyl malonate unit is a key factor driving this area of research.

Table 2: Applications of Ethylpropanedioate Derivatives in Optoelectronics

| Application Area | Specific Derivative/Material | Function | Reported Outcome |

| Tin-Based Perovskite Solar Cells (TPSCs) | Diethylmalonate-C60 bisadducts (DCBA) | Electron Transporter Layer (ETL) mdpi.comnih.gov | Enhanced electron extraction, defect passivation, and improved device efficiency mdpi.comnih.gov |

| Functional Organic Materials | Diethyl 2-(4-Methoxybenzyl)malonate | Building block for materials with potential electrical or optical activity smolecule.com | Suggested for applications in organic electronics and optoelectronic devices smolecule.com |

| Donor-Acceptor Molecules | Indolonaphthyridine (IND) Derivatives | Synthetic intermediate researchgate.net | Used in the synthesis of materials for optoelectronic applications researchgate.net |

| Nanophotonics | Aliphatic Hyperbranched Polyesters | Base polymer for multifunctional nanoparticles nih.govnanotheranosticlab.comacs.org | Creation of nanoparticles with potential for optical applications nanotheranosticlab.comacs.org |

Pedagogical Applications in Advanced Organic Chemistry Curricula and Laboratory Experiments

Ethylpropanedioate is a cornerstone reagent in advanced organic chemistry education, frequently featured in laboratory experiments designed to illustrate fundamental reaction mechanisms and synthetic strategies. Its acidic α-hydrogens and susceptibility to a variety of transformations make it an ideal compound for teaching concepts such as enolate chemistry, carbon-carbon bond formation, and multistep synthesis.

One prominent pedagogical application of diethyl malonate is in experiments that demonstrate the Michael addition reaction. A laboratory experiment designed for a second-year organic chemistry curriculum involves the synthesis of 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone). acs.org This multi-step synthesis guides students through a sequence of a base-catalyzed Michael addition of diethyl malonate to mesityl oxide, followed by an intramolecular Claisen condensation (Dieckmann cyclization), ester hydrolysis, and decarboxylation. acs.org This experiment provides hands-on experience with a variety of important laboratory techniques and allows for in-depth mechanistic discussions. acs.org

Another advanced undergraduate experiment focuses on the asymmetric Michael addition of diethyl malonate to cyclopentenone. chemrxiv.orgamazonaws.comacs.orgresearchgate.net This experiment introduces students to the principles of asymmetric synthesis and chiral catalysis. chemrxiv.orgacs.orgresearchgate.net Students synthesize a chiral Lewis acid catalyst, which is then used to control the stereochemical outcome of the Michael addition. chemrxiv.orgacs.org The experiment allows for the characterization of the product and the determination of enantiomeric excess, bridging the gap between theoretical concepts of stereochemistry and their practical application. chemrxiv.orgacs.org

The Knoevenagel condensation is another classic reaction frequently demonstrated using diethyl malonate in the undergraduate laboratory. thermofisher.comrsc.orgresearchgate.netamazonaws.comslideshare.net This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound like diethyl malonate, typically catalyzed by a weak base. thermofisher.comslideshare.net Such experiments effectively teach students about the reactivity of carbonyl compounds and the formation of α,β-unsaturated systems. thermofisher.comslideshare.net

Furthermore, the synthesis of barbiturates, such as Veronal, from diethyl malonate and urea is a classic experiment found in many practical organic chemistry manuals. dokumen.pubjru.edu.in This synthesis involves the condensation of diethyl malonate or its alkylated derivatives with urea in the presence of a strong base like sodium ethoxide, illustrating the principles of condensation reactions and the synthesis of heterocyclic compounds. dokumen.pubjru.edu.in

The versatility of diethyl malonate in these and other reactions, such as phase-transfer catalyzed alkylations, solidifies its role as an indispensable tool in the organic chemistry curriculum for training students in both the theory and practice of organic synthesis. scribd.com

Table 3: Common Undergraduate Laboratory Experiments Involving Ethylpropanedioate

| Experiment | Key Reactions | Core Concepts Taught |

| Synthesis of Dimedone | Michael Addition, Dieckmann Cyclization, Hydrolysis, Decarboxylation acs.org | Enolate chemistry, C-C bond formation, Multistep synthesis, Cyclization reactions acs.org |

| Asymmetric Michael Addition | Asymmetric Catalysis, Michael Addition chemrxiv.orgacs.orgresearchgate.net | Stereochemistry, Enantioselectivity, Chiral catalysts, Purification techniques chemrxiv.orgacs.org |

| Knoevenagel Condensation | Knoevenagel Condensation thermofisher.comslideshare.net | Carbonyl reactivity, Condensation reactions, Synthesis of α,β-unsaturated compounds thermofisher.comslideshare.net |

| Synthesis of Barbiturates (e.g., Veronal) | Condensation Reaction dokumen.pubjru.edu.in | Synthesis of heterocyclic compounds, Reactions of esters and amides dokumen.pubjru.edu.in |

| Phase-Transfer-Catalyzed Alkylation | Alkylation, Phase-Transfer Catalysis scribd.com | Enolate alkylation, Catalysis at interfaces scribd.com |

Advanced Analytical and Spectroscopic Characterization in Ethylpropanedioate Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the separation of ethylpropanedioate from reaction mixtures and for the quantitative assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized techniques in this context.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis and Product Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of reaction mixtures and the determination of product purity in research involving ethylpropanedioate. Its versatility allows for the separation of non-volatile and thermally sensitive compounds, making it an ideal choice for monitoring the progress of reactions where ethylpropanedioate is a reactant or product. mdpi.comhelsinki.fioup.com

In practice, a small aliquot of the reaction mixture is injected into the HPLC system. The components of the mixture are then separated based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture). mdpi.comatomscientific.com The separated components are detected as they elute from the column, generating a chromatogram where each peak corresponds to a different compound.

The purity of an ethylpropanedioate sample can be assessed by analyzing its chromatogram. ajol.info A single, sharp peak at the expected retention time for ethylpropanedioate indicates a high degree of purity. Conversely, the presence of multiple peaks suggests the presence of impurities, such as unreacted starting materials, byproducts, or degradation products. nih.gov The area under each peak is proportional to the concentration of the corresponding compound, allowing for a quantitative determination of purity. researchgate.net For instance, in the synthesis of bedaquiline (B32110) salts, HPLC was used to determine the purity of the final products, including the malonate salt. mdpi.com

Table 1: HPLC Parameters for Purity Assessment

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of water and acetonitrile (B52724) (often with an acid modifier like formic acid) |

| Flow Rate | 0.3 - 1.0 mL/min |

| Detection | UV-Vis or Diode Array Detector (DAD) |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. jmchemsci.comjmchemsci.com It is particularly well-suited for the analysis of volatile compounds like ethylpropanedioate.

In a typical GC-MS analysis, the sample is first vaporized and injected into the gas chromatograph. medistri.swiss The components are then separated as they travel through a long, thin capillary column based on their boiling points and interactions with the column's stationary phase. medistri.swiss As each separated component elutes from the GC column, it enters the mass spectrometer. jmchemsci.com

Inside the mass spectrometer, the molecules are ionized, typically by electron impact, which causes them to fragment into a unique pattern of charged ions. medistri.swiss The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular "fingerprint." medistri.swiss By comparing the obtained mass spectrum with a library of known spectra, the identity of the compound can be confirmed with a high degree of confidence. nih.govgcms-id.ca For example, GC-MS has been used to identify diethyl propanedioate in complex mixtures like soy sauce. nih.gov

Table 2: Typical GC-MS Parameters for Ethylpropanedioate Analysis

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | Fused silica (B1680970) capillary column (e.g., TG-5MS) |

| Injector Temperature | 250 °C |

| Oven Program | Ramped temperature program (e.g., 50 °C to 250 °C) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for elucidating the molecular structure of ethylpropanedioate and for monitoring the progress of chemical reactions in real-time. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools in this regard, providing detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. uobasrah.edu.iqlibretexts.org It is based on the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy : Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For ethylpropanedioate (diethyl malonate), the ¹H NMR spectrum would be expected to show a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons of the ethyl groups, along with a singlet for the central methylene (CH₂) protons. rsc.org

¹³C NMR Spectroscopy : Carbon-13 NMR provides information about the different types of carbon atoms in a molecule. The ¹³C NMR spectrum of ethylpropanedioate would show distinct signals for the carbonyl carbon of the ester group, the central methylene carbon, the methylene carbon of the ethyl group, and the methyl carbon of the ethyl group. nih.govspectrabase.com

2D NMR Spectroscopy : Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, providing unambiguous structural confirmation.

The chemical shifts observed in NMR spectra are highly sensitive to the molecular structure, making NMR an invaluable tool for confirming the identity of synthesized compounds. rsc.orgpaulussegroup.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Ethylpropanedioate in CDCl₃

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| CH₃ (ethyl) | ~1.25 (triplet) | ~14.1 |

| CH₂ (ethyl) | ~4.20 (quartet) | ~61.4 |

| CH₂ (central) | ~3.35 (singlet) | ~41.5 |

| C=O | - | ~166.8 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. bellevuecollege.edu When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. specac.com The absorption of this radiation at characteristic wavenumbers provides a spectrum that is unique to the molecule. specac.com

For ethylpropanedioate, the IR spectrum is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the ester, which typically appears around 1730-1750 cm⁻¹. specac.com Other characteristic absorptions include the C-O stretching vibrations of the ester group in the range of 1000-1300 cm⁻¹ and the C-H stretching vibrations of the alkyl groups just below 3000 cm⁻¹. libretexts.orgresearchgate.net

Table 4: Characteristic IR Absorption Bands for Ethylpropanedioate

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Ester) | 1730 - 1750 | Strong, Sharp |

| C-O Stretch (Ester) | 1000 - 1300 | Strong |

| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong |

Advanced Mass Spectrometry Techniques (e.g., Q-TOF LC-MS) for Complex Mixture Analysis

For the analysis of complex mixtures or for obtaining high-resolution mass data, advanced mass spectrometry techniques like Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry, often coupled with liquid chromatography (LC-MS), are employed. mdpi.comchromatographyonline.com

Q-TOF mass spectrometers combine a quadrupole mass analyzer with a time-of-flight mass analyzer. mdpi.com This hybrid setup provides both high sensitivity and high mass accuracy, allowing for the precise determination of the elemental composition of a molecule from its exact mass. nih.govekb.eg This is particularly useful for confirming the identity of novel compounds or for analyzing complex reaction mixtures where multiple products may be present. nih.govtheses.cz The use of "soft" ionization techniques like electrospray ionization (ESI) often allows for the observation of the intact molecular ion, providing direct information about the molecular weight. sigmaaldrich.com

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Ethylpropanedioate (Diethyl malonate) |

| Bedaquiline |

| Acetonitrile |

| Formic acid |

| Helium |

| Electron Impact (EI) |

X-ray Crystallography for Precise Molecular Conformation and Stereochemistry

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline compounds. In the study of ethyl propanedioate derivatives, this method provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation and stereochemistry. While ethyl propanedioate (diethyl malonate) itself is a liquid at room temperature, numerous crystalline derivatives have been synthesized and analyzed, offering profound insights into the structural influence of various substituents on the propanedioate backbone.

For instance, the analysis of diethyl 2-(p-tolyl)malonate shows that the compound crystallizes in a monoclinic system. The central malonate core tends to adopt a planar conformation, with the attached substituent group, in this case, the p-tolyl group, being oriented perpendicular to the ester groups. The crystal structure is further stabilized by weak intermolecular C–H···O hydrogen bonds.

In more complex derivatives, the conformation can be significantly different. In the case of diethyl 2-(3-oxo-1,3-dihydrobenzofuran-1-ylidene)propanedioate, X-ray analysis revealed that one of the diethyl malonate's ester groups is nearly coplanar with the isobenzofuran (B1246724) ring system, while the other is oriented almost perpendicularly to it. nih.gov This specific conformation is influenced by electronic effects, including delocalization and intramolecular interactions. nih.gov

The study of diethyl-(6-chloro-2-carbazolyl) methyl malonate, an intermediate in the synthesis of the anti-inflammatory drug Carprofen, shows it crystallizes in the triclinic system and exhibits N-H-O type intermolecular hydrogen bonds. isca.me Similarly, data for diethyl 2-(2-nitrobenzylidene)malonate also indicates a triclinic crystal system. nih.gov These structures highlight the role of hydrogen bonding and other intermolecular forces in dictating the crystal lattice.

The precise data obtained from these crystallographic studies are crucial for understanding structure-activity relationships, designing new synthetic pathways, and for the rational design of novel molecules with specific chemical or biological functions.

Crystallographic Data for Diethyl Propanedioate Derivatives

The following table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction studies of various diethyl propanedioate derivatives.

| Compound Name | Crystal System | Space Group | Unit Cell Parameters |

| Diethyl 2-(p-tolyl)malonate | Monoclinic | P1 21/n 1 | a = 10.763 Å, b = 5.941 Å, c = 12.710 Å, β = 104.912° |

| Diethyl-(6-chloro-2-carbazolyl) methyl malonate isca.me | Triclinic | P-1 | a = 9.3408 Å, b = 10.4853 Å, c = 11.1601 Å, α = 113.623°, β = 105.130°, γ = 93.040° |

| Diethyl 2-(2-nitrobenzylidene)malonate nih.gov | Triclinic | P-1 | a = 7.8410 Å, b = 8.5571 Å, c = 12.3533 Å, α = 80.866°, β = 75.037°, γ = 64.402° |

Selected Bond and Torsional Angle Data

This table presents detailed bond lengths and dihedral angles for specific derivatives, illustrating the impact of substitution on the molecular geometry of the propanedioate core.

| Compound Name | Selected Bond Lengths (Å) | Key Dihedral/Torsion Angles (°) |

| Diethyl 2-(p-tolyl)malonate | C=O: 1.214, 1.218C–O (ester): 1.342–1.356 | Malonate core and p-tolyl ring: 3.8Malonate plane distortion: 7.2 |

| Diethyl 2-(3-oxo-1,3-dihydrobenzofuran-1-ylidene)propanedioate nih.gov | C8—C9: 1.489C8—C12: 1.507C7—O1: 1.385 | Angle between ester group plane and isobenzofuran unit: 5.45Angle between the other ester group and isobenzofuran unit: 83.30 |

Theoretical and Computational Chemistry Studies on Ethylpropanedioate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of ethylpropanedioate at an electronic level. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2, MP4) are employed to determine the molecule's stable conformations and predict its reactivity. researchgate.net

Studies on the closely related dimethyl malonate have shown that the molecule exists in multiple conformational states with very similar energies. researchgate.net Theoretical calculations, performed at levels like MP4/6-31G, MP2/6-31++G , and DFT(B3LYP)/6-311++G**, predict the existence of at least two low-energy conformers. researchgate.net One conformer possesses C2 symmetry, while the other, a gauche form, has C1 symmetry and is predicted to be the slightly more stable ground state. researchgate.net The energy barriers for interconversion between these conformers are generally low, typically less than 2 kJ mol⁻¹. researchgate.net These findings are crucial for understanding the molecule's flexibility and how its shape influences its interactions and reactivity.

The reactivity of ethylpropanedioate derivatives has also been investigated using these methods. For instance, the nucleophilic substitution reaction of diethyl chloromalonate with potassium fluoride (B91410) has been studied using DFT (B3LYP/6-311*) to understand the reaction mechanism and the influence of the solvent on the energy barriers. Such calculations help in predicting the most likely reaction pathways and the energetic feasibility of chemical transformations.

Table 1: Calculated Relative Energies of Dimethyl Malonate Conformers

| Computational Method | C2 Conformer Relative Energy (kJ mol⁻¹) | Gauche (C1) Conformer Relative Energy (kJ mol⁻¹) | Reference |

|---|---|---|---|

| DFT/6-31G** | 0.0 | +0.2 | researchgate.net |

| MP2/6-31G** | 0.0 | +0.4 | researchgate.net |

| DFT/6-311++G** | +0.4 | 0.0 | researchgate.net |

| MP4/6-31G//MP2/6-31G | +0.6 | 0.0 | researchgate.net |

Note: Energies are relative to the most stable conformer for that specific computational method. The gauche conformer is predicted as the ground state at higher levels of theory.

Molecular Modeling and Simulation of Reaction Pathways and Intermediates

Molecular modeling and simulation are powerful tools for elucidating the complex mechanisms of reactions involving ethylpropanedioate. osti.govresearchgate.net These techniques allow for the step-by-step visualization of reaction pathways and the characterization of transient species like intermediates and transition states. researchgate.net

A prominent example is the computational study of the enantioselective Michael addition of diethyl malonate to trans-β-nitrostyrene, a key carbon-carbon bond-forming reaction. chemscene.comcore.ac.uk Using DFT calculations, researchers have explored the reaction mechanism catalyzed by bifunctional thiourea (B124793) organocatalysts. The proposed pathway begins with the deprotonation of diethyl malonate by the catalyst's amine group, forming a protonated catalyst-enolate complex. chemscene.com This intermediate is a crucial species on the reaction coordinate.